1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Overview
Description
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate is a useful research compound. Its molecular formula is C38H41BF4N2 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
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Biological Activity
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate is a complex organic compound characterized by its unique structure combining multiple functional groups. This compound's biological activity is primarily attributed to its indole and indolium moieties, which are known for their diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 598.52 g/mol. The presence of multiple trimethyl groups and an indole structure enhances its potential biological activity and utility in synthetic applications .
The biological activity of this compound can be explained through its interactions with various biological targets:
- Electrophilic Aromatic Substitution : The electron-rich indole ring facilitates electrophilic aromatic substitution reactions, potentially leading to the formation of various derivatives with enhanced biological properties.
- Cell Membrane Penetration : The structural characteristics allow for easy penetration through cell membranes, making it a candidate for targeting intracellular pathways .
Antiviral Activity
Recent studies have shown that derivatives of indole compounds exhibit significant antiviral activities. For instance, related compounds have been found to inhibit viral replication by interfering with the viral life cycle at various stages. The specific antiviral mechanisms often involve the inhibition of viral enzymes or interference with viral entry into host cells .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity against certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with traditional chemotherapy .
Case Studies
Several studies have investigated the biological activity of related indole derivatives:
- Study on Indole Derivatives : A study published in Molecules highlighted the synthesis and evaluation of new hybrid derivatives based on indole structures. It was found that these derivatives exhibited varying degrees of cytotoxicity against cancer cell lines and showed potential as anticancer agents .
- Antiviral Screening : Another research effort focused on the antiviral properties of similar compounds demonstrated that certain modifications in the indole ring significantly enhanced antiviral potency against specific viruses such as influenza and coronaviruses .
Data Tables
Below is a summary table showcasing the biological activities and their corresponding IC50 values for related compounds:
Properties
IUPAC Name |
1,3,3-trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N2.BF4/c1-37(2)30-19-10-12-21-32(30)39(5)34(37)25-23-28-17-14-18-29(36(28)27-15-8-7-9-16-27)24-26-35-38(3,4)31-20-11-13-22-33(31)40(35)6;2-1(3,4)5/h7-13,15-16,19-26H,14,17-18H2,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBNWXOOSXOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C6=CC=CC=C6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724876 | |
Record name | 1,3,3-Trimethyl-2-(2-{6-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246517-73-7 | |
Record name | 1,3,3-Trimethyl-2-(2-{6-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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